(3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one is a chemical compound with the molecular formula CHN O and a molecular weight of 185.22 g/mol. This compound is recognized for its role as a building block in the synthesis of various pharmaceuticals, notably Rasagiline, which is used in the treatment of Parkinson's disease . The compound features a unique structure that contributes to its biological activity and potential applications in medicinal chemistry.
The synthesis of (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one typically involves several key steps:
The synthetic route may involve multiple reaction stages, including:
(3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one primarily relates to its interaction with biological targets in the central nervous system. It is believed to act as a monoamine oxidase B inhibitor, which plays a significant role in the metabolism of neurotransmitters such as dopamine. By inhibiting this enzyme, the compound may increase dopamine levels in the brain, thus providing therapeutic effects in conditions like Parkinson's disease .
The compound's efficacy and mechanism have been studied through various biochemical assays that demonstrate its ability to modulate neurotransmitter levels effectively.
These properties are essential for understanding how (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one behaves in different environments and its potential interactions with biological systems .
(3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one has significant applications in scientific research, particularly in medicinal chemistry. Its primary use lies in:
The compound is formally identified by its International Union of Pure and Applied Chemistry (IUPAC) name: (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one. This name encapsulates its core indanone scaffold (2,3-dihydro-1H-inden-1-one), the propargylamine substituent (2-propyn-1-ylamino), and the critical (R) stereochemical designation at carbon 3. The parent structure, 1-indanone, consists of a benzannulated cyclopentanone ring system where the carbonyl group is adjacent to the benzene fusion site [7].
Table 1: Accepted Nomenclature and Synonyms
Name | Context |
---|---|
(R)-3-(Prop-2-yn-1-ylamino)indan-1-one | Systematic variant emphasizing indanone core |
3-Keto-N-Propargyl-1-Aminoindan | Common pharmacological alias highlighting keto and amino groups |
Rasagiline Impurity 14 | Designation in pharmaceutical quality control [5] |
Rasagiline Related Compound HCl | Reflects association with rasagiline synthesis [5] |
The numerical locants in the systematic name specify the propargylamine attachment at position 3 and the carbonyl at position 1. The "1H" denotes the indene tautomer where the double bond is endocyclic to the five-membered ring. The prefix (3R) unambiguously defines the absolute configuration of the chiral center [1] .
The molecular formula C₁₂H₁₁NO (MW = 185.22 g/mol) was confirmed via high-resolution mass spectrometry (HRMS), with an exact mass of 185.0841 Da [1] [5]. This formula satisfies the unsaturation requirements of the structure: the indanone core contributes 7° of unsaturation (6 from benzene + 1 from ketone), while the propargylamine group adds no additional unsaturation beyond its triple bond.
Electron ionization (EI) mass spectrometry reveals characteristic fragmentation pathways:
Table 2: Key Mass Spectrometric Fragments
m/z | Ion Assignment | Fragmentation Pathway |
---|---|---|
185 | [M]⁺ | Molecular ion |
157 | [M - CO]⁺ | Loss of carbonyl group (28 Da) |
130 | [C₉H₈N]⁺ | Indanone immonium ion after side chain cleavage |
117 | [C₉H₉]⁺ | Indene cation |
77 | [C₆H₅]⁺ | Phenyl fragment |
The HRMS data corroborate the structural framework and elemental composition. Fourier transform infrared (FTIR) spectroscopy would be expected to show ν(C≡C) at ~2120 cm⁻¹ (propargyl), ν(C=O) at ~1700 cm⁻¹ (conjugated ketone), and ν(N-H) at ~3300 cm⁻¹, though specific spectra were not provided in the sources [1] [7].
The molecule possesses a single chiral center at carbon 3 of the indanone ring, where the propargylamine substituent (-NH-CH₂-C≡CH) is attached. The absolute configuration is designated (R), as confirmed by stereoselective synthesis and chiroptical methods [3] [5]. This stereochemistry arises from the tetrahedral geometry of C3, which bears four distinct groups:
The (R) assignment implies that when prioritizing substituents by Cahn-Ingold-Prelog rules (C≡N > C(C=O) > C(N) > H), the sequence traces a clockwise orientation. This configuration is pharmacologically critical, as it mirrors the stereopreference observed in rasagiline-derived therapeutics. The enantiomeric purity (>95% HPLC) noted in commercial sources underscores the significance of this stereogenic center in biological interactions [1] [5].
The structural landscape of indanone derivatives reveals distinct electronic and functional differences impacting physicochemical behavior:
Table 3: Structural Comparison with Key Derivatives
Compound | Core Structure | Key Functional Groups | Properties |
---|---|---|---|
(3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one | Indanone | Keto (C1), amino (C3), propargyl | Chiral, basic amine, H-bond donor/acceptor [1] |
1-Indanone (2,3-Dihydro-1H-inden-1-one) | Indanone | Keto (C1) | Achiral, planar ketone, no nitrogen [7] |
2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile | Indanone | Keto (C3), dicyano-methylene (C1) | Planar acceptor, strong electron-withdrawing group [8] |
1,3-Indandione | Indandione | Diketo (C1, C3) | Acidic protons, forms enolates [4] |
1-Indanone (C₉H₈O, MW 132.16): The fundamental unsubstituted scaffold lacks the propargylamino group and chirality. Its synthesis typically involves oxidation of indane or cyclization of phenylpropionic acid [7]. The absence of nitrogen eliminates basicity, rendering 1-indanone neutral compared to the basic amine character of the title compound.
Dihydroindenylidenemalononitrile (C₁₂H₆N₂O, MW 194.19): Features a dicyanomethylene group conjugated to the keto group at C3, creating a strong electron-accepting π-system. This extends absorption into visible light (gray/yellow solids), contrasting with the near-colorless title compound. Its applications focus on optoelectronics and charge-transfer materials [8].
1,3-Indandione Derivatives: Possess two carbonyl groups, enabling enolization and metal chelation. In medicinal chemistry, these serve as precursors for α-synuclein ligands due to their extended conjugation and hydrogen-bonding capacity [4].
The title compound’s propargylamino group introduces chirality, basicity (pKa ~9-10), and hydrogen-bonding capability (NH donor), distinguishing it electronically and sterically from simpler indanones. This functionalization enables specific biological targeting, as seen in rasagiline intermediates, where the propargyl moiety confers MAO-B inhibitory activity [3] [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: